gamma-Glutamylornithine
Description
Structure
2D Structure
Properties
CAS No. |
56523-61-6 |
|---|---|
Molecular Formula |
C10H19N3O5 |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(1S)-4-amino-1-carboxybutyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H19N3O5/c11-5-1-2-7(10(17)18)13-8(14)4-3-6(12)9(15)16/h6-7H,1-5,11-12H2,(H,13,14)(H,15,16)(H,17,18)/t6-,7-/m0/s1 |
InChI Key |
BBAYFIRFVORJLJ-BQBZGAKWSA-N |
SMILES |
C(CC(C(=O)O)NC(=O)C(CCC(=O)O)N)CN |
Isomeric SMILES |
C(C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N)CN |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CCC(C(=O)O)N)CN |
Appearance |
Solid powder |
melting_point |
209°C |
Other CAS No. |
56523-61-6 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
gamma-Glutamylornithine; gamma-Glu-orn; |
Origin of Product |
United States |
Occurrence and Natural Distribution of Gamma Glutamylornithine
Identification and Detection in Eukaryotic Biological Systems
The dipeptide γ-glutamylornithine has been identified in various eukaryotic organisms, where its presence is often linked to specific metabolic states or genetic conditions. Its detection is primarily achieved through advanced analytical techniques such as metabolomics, which allows for the sensitive and specific measurement of small molecules in biological samples.
Mammalian Systems
In mammals, γ-glutamylornithine is not a widely distributed peptide but appears under specific physiological and pathological conditions. Its formation is catalyzed by γ-glutamyltransferase (GGT), an enzyme that transfers the γ-glutamyl moiety from donors like glutathione (B108866) to acceptor amino acids. nih.gov
The endogenous presence of γ-glutamylornithine in mammalian tissues is generally low under normal conditions. However, studies have detected it in biological fluids like plasma, indicating its circulation in the body. For instance, in a mouse model, γ-glutamylornithine was identified in the plasma of animals exposed to chronic cigarette smoke, suggesting a metabolic disruption in amino acid pathways. plos.org The enzyme responsible for its potential synthesis, γ-glutamyltransferase, is found on the outer surface of the plasma membranes of most mammalian cells, particularly in the kidney. nih.govuow.edu.au This localization suggests that the formation of γ-glutamyl peptides like γ-glutamylornithine would occur in the extracellular space.
The excretion of γ-glutamylornithine in urine is a key indicator of certain metabolic disorders. medchemexpress.com It has been identified in the urine of patients with two specific inborn errors of metabolism: the Hyperornithinemia-Hyperammonemia-Homocitrullinuria (HHH) syndrome and gyrate atrophy of the choroid and retina, which is also associated with hyperornithinemia. nih.gov
In these conditions, elevated levels of ornithine lead to an increased synthesis and subsequent excretion of γ-glutamylornithine. medchemexpress.comnih.gov Research has shown that the amount of this dipeptide excreted by these patients is 10 to 15 times higher than in normal individuals. nih.gov Furthermore, an oral challenge with ornithine in a patient with gyrate atrophy led to a threefold increase in the excretion of γ-glutamylornithine, confirming that its synthesis is dependent on the concentration of ornithine. uow.edu.aunih.gov
Recent environmental health studies have also identified γ-glutamylornithine as a potential biomarker. In one study, a decrease in urinary γ-glutamylornithine was observed in females exposed to particulate matter pollution in a subway environment, suggesting its utility as an indicator of metabolic responses to environmental stressors. ccmu.edu.cn
Table 1: Research Findings on γ-Glutamylornithine in Mammalian Systems
| Finding | System/Condition | Significance | Reference(s) |
|---|---|---|---|
| Detected in plasma | Mouse model with chronic cigarette smoke exposure | Indicates disruption in amino acid metabolism. | plos.org |
| Identified in urine | Patients with HHH syndrome and gyrate atrophy | Serves as a biomarker for these metabolic disorders. | medchemexpress.comnih.gov |
| Increased excretion with ornithine load | Patient with gyrate atrophy | Confirms the link between high ornithine levels and γ-glutamylornithine synthesis. | uow.edu.aunih.gov |
| Decreased levels in urine | Females exposed to subway particulate matter | Potential biomarker for metabolic response to environmental pollutants. | ccmu.edu.cn |
Plant Systems
In the plant kingdom, the metabolic machinery for the synthesis of γ-glutamyl peptides is well-established through the functioning of the γ-glutamyl cycle. This cycle is involved in the degradation of extracellular glutathione and the subsequent salvage of its constituent amino acids. frontiersin.orgnih.gov
While specific studies detailing the precise distribution of γ-glutamylornithine across different plant organs and developmental stages are not extensively available, the components necessary for its synthesis are present. The γ-glutamyl cycle operates in the apoplast, the space outside the plasma membrane, and involves enzymes like γ-glutamyl-transferases (GGTs). frontiersin.orgnih.gov In the model plant Arabidopsis thaliana, different GGT genes are expressed in various parts of the plant, suggesting that the synthesis of γ-glutamyl peptides can occur throughout the plant structure. frontiersin.org Plant organ growth is a complex process, moving from cell proliferation to expansion and differentiation, and is regulated by a variety of genetic and environmental factors. nih.govnih.gov The metabolic activities within these organs, including the potential synthesis of γ-glutamyl peptides, are integral to these developmental processes.
The presence of γ-glutamylornithine has been noted in the context of plant metabolome analysis. ualberta.ca Its role is intrinsically linked to the γ-glutamyl cycle, which contributes to maintaining cellular redox homeostasis and nitrogen metabolism. frontiersin.orgmdpi.com The degradation of glutathione in the apoplast by GGTs makes amino acids available for re-uptake by plant cells. nih.gov This process is a bridge connecting environmental signals to cellular responses. frontiersin.org For example, the γ-glutamyl cycle is implicated in how plants respond to oxidative stress. frontiersin.orgnih.gov Therefore, compounds like γ-glutamylornithine are part of the complex metabolic network that allows plants to adapt to changing environmental conditions. The cycle plays a role in the balance of carbon and nitrogen, two of the most critical elements for plant growth and development. mdpi.com
Table 2: The γ-Glutamyl Cycle in Plants
| Component/Process | Location | Function | Reference(s) |
|---|---|---|---|
| γ-Glutamyl Cycle | Apoplast, Vacuole | Degradation of extracellular glutathione, amino acid recovery. | frontiersin.orgnih.gov |
| γ-Glutamyl-transferases (GGTs) | Apoplast | Catalyze the transfer of the γ-glutamyl group. | frontiersin.orgnih.gov |
| Glutathione | Symplast, Apoplast | Major antioxidant, involved in redox signaling. | frontiersin.org |
| Redox Homeostasis | Cellular | The γ-glutamyl cycle helps transfer redox information from the environment to the cell. | frontiersin.orgnih.gov |
The presence of gamma-glutamyl compounds is widespread in prokaryotes, where they are involved in a variety of physiological processes. frontiersin.org The synthesis of these compounds, including gamma-glutamylornithine, is often catalyzed by the enzyme gamma-glutamyl transpeptidase (GGT). frontiersin.orgnih.gov This enzyme is found in numerous bacteria and plays a role in the metabolism of glutathione and the synthesis of various gamma-glutamyl peptides. frontiersin.orgnih.gov
Discovery and Characterization in Prokaryotic Biological Systems
The discovery of gamma-glutamyl transpeptidase in prokaryotes was a significant step in understanding the synthesis of gamma-glutamyl compounds in these organisms. frontiersin.org Initially identified in Gram-negative bacteria such as Proteus mirabilis and Escherichia coli as a periplasmic protein, GGT's role in glutathione metabolism was quickly established. frontiersin.orgnih.gov In these bacteria, GGT is involved in the breakdown of glutathione in the periplasmic space, which provides a source of cysteine and glycine. nih.gov
The enzyme catalyzes the transfer of a gamma-glutamyl moiety from a donor molecule, such as glutathione, to an acceptor amino acid or peptide. Ornithine can act as such an acceptor, leading to the formation of this compound. The characterization of GGT from various bacterial sources has revealed a broad substrate tolerance, which allows for the synthesis of a diverse range of gamma-glutamyl compounds.
Microbial Production and Secretion Mechanisms
The production of this compound in prokaryotes is intrinsically linked to the activity of gamma-glutamyl transpeptidase and the availability of the precursor molecules, glutamate (B1630785) and ornithine. The synthesis is a direct enzymatic reaction where the gamma-glutamyl group from a donor is transferred to ornithine.
The secretion of molecules from bacterial cells is a complex process that can involve several distinct mechanisms, particularly in Gram-negative bacteria which possess both an inner and outer membrane. nih.govnih.gov While specific secretion pathways for this compound are not extensively detailed in the provided search results, general bacterial secretion systems offer a framework for its potential transport.
Gram-negative bacteria utilize systems such as the Type II Secretion System (T2SS) to move proteins from the periplasm to the extracellular environment. nih.gov This two-step process first involves transport across the inner membrane into the periplasm, often via the Sec or Tat pathway, followed by translocation across the outer membrane by the T2SS machinery. nih.gov It is plausible that small peptides like this compound could be exported from the cytoplasm or periplasm through various transport proteins embedded in the bacterial membranes.
Comparative Analysis Across Diverse Microbial Phyla
Gamma-glutamyl transpeptidases, the enzymes responsible for the synthesis of this compound, are widespread across different microbial phyla, indicating a broad potential for the production of this dipeptide. frontiersin.org The physiological roles of GGT can differ significantly between Gram-positive and Gram-negative bacteria. frontiersin.org
In many Gram-negative bacteria, such as those in the phylum Proteobacteria, GGT is primarily involved in glutathione degradation. frontiersin.orgnih.gov In contrast, in some Gram-positive bacteria, GGT is associated with the degradation of poly-γ-glutamic acid (PGA). nih.gov The table below provides a comparative overview of GGT's physiological roles in different bacterial groups, which implies a varied distribution and functional context for this compound production.
| Bacterial Group | Primary Physiological Role of GGT | Reference |
| Gram-negative bacteria (e.g., E. coli) | Glutathione degradation | frontiersin.orgnih.gov |
| Pathogenic species (e.g., H. pylori) | Virulence factor | frontiersin.org |
| Gram-positive bacilli | Poly-γ-glutamic acid (PGA) degradation | nih.gov |
This comparative analysis suggests that the occurrence and physiological significance of this compound are likely to vary depending on the specific metabolic context of the microbial phylum . Further research into the specific transport and regulatory mechanisms across a wider range of prokaryotic phyla is needed to fully elucidate the distribution and function of this compound.
Enzymatic Synthesis and Degradation Pathways of Gamma Glutamylornithine
Biosynthetic Mechanisms
The primary route for the synthesis of gamma-glutamylornithine is through the action of gamma-glutamyltranspeptidases. However, other potential pathways involving intermediates of the glutathione (B108866) synthesis system have also been considered.
Direct Formation through Gamma-Glutamyl Transpeptidation
The most well-established mechanism for the synthesis of this compound is via a transpeptidation reaction catalyzed by gamma-glutamyltranspeptidase (GGT). GGT is a cell-surface enzyme that plays a crucial role in the gamma-glutamyl cycle. nih.gov
Gamma-glutamyltranspeptidases are enzymes that catalyze the transfer of a gamma-glutamyl moiety from a donor molecule, most notably glutathione (GSH), to an acceptor. nih.govnih.govfrontiersin.org This acceptor can be an amino acid, a peptide, or water. nih.govfrontiersin.org GGTs, particularly those from bacterial sources such as Bacillus subtilis, are known to have a broad substrate tolerance, which allows them to utilize a variety of amino acids and other amine-containing compounds as acceptors. Ornithine has been identified as one such acceptor molecule for the gamma-glutamyl group transferred by GGT. The general reaction involves the cleavage of the gamma-glutamyl bond in a donor substrate like glutathione and the subsequent transfer of the gamma-glutamyl moiety to ornithine.
The efficiency of the transpeptidation reaction can be influenced by various factors, including the pH of the environment. nih.gov By adjusting the pH, the GGT-catalyzed reaction can be shifted to favor transpeptidation over hydrolysis. nih.gov
The catalytic mechanism of GGT involves a two-step process, often described as a modified ping-pong mechanism. frontiersin.orgnih.gov
Acylation: In the first step, a donor substrate, such as glutathione or L-glutamine, binds to the active site of the GGT enzyme. frontiersin.org The enzyme then cleaves the gamma-glutamyl bond of the donor, leading to the formation of a covalent gamma-glutamyl-enzyme intermediate. nih.govfrontiersin.orgbiorxiv.org This intermediate involves the hydroxyl group of a conserved threonine residue at the N-terminus of the enzyme's small subunit. nih.govfrontiersin.org The remainder of the donor molecule (e.g., cysteinylglycine (B43971) in the case of glutathione) is released. biorxiv.org
| Step | Description | Key Molecules Involved |
|---|---|---|
| 1. Acylation | The GGT enzyme binds a gamma-glutamyl donor and forms a covalent gamma-glutamyl-enzyme intermediate. | GGT, Glutathione (or other donor), Threonine residue |
| 2. Deacylation (Transpeptidation) | The gamma-glutamyl moiety is transferred from the enzyme to an acceptor molecule, ornithine. | gamma-Glutamyl-enzyme intermediate, Ornithine, this compound |
Potential Routes Involving Gamma-Glutamyl Phosphate (B84403) Intermediates
The biosynthesis of certain amino acids, such as proline, proceeds through a gamma-glutamyl phosphate intermediate. frontiersin.org In this pathway, glutamate (B1630785) is first phosphorylated at the gamma-carboxyl group. While this mechanism is primarily associated with the synthesis of other compounds, it represents a potential, though less documented, route for the formation of gamma-glutamyl linkages. The direct involvement of gamma-glutamyl phosphate in the synthesis of this compound has not been extensively characterized.
Role of Glutathione Synthesis System Components in Gamma-Glutamyl Peptide Production
The enzymes of the glutathione synthesis pathway, particularly gamma-glutamylcysteine (B196262) synthetase (GCS or GCL), can also contribute to the formation of various gamma-glutamyl peptides. nih.govplos.orgresearchgate.net GCS is the enzyme that catalyzes the first step of glutathione synthesis, ligating glutamate and cysteine. plos.org
Under conditions where the availability of cysteine, the primary substrate for GCS, is limited, the enzyme may exhibit relaxed substrate specificity and utilize other amino acids as acceptors for the gamma-glutamyl group. nih.govresearchgate.net This can lead to the production of various gamma-glutamyl dipeptides. nih.govresearchgate.net It is plausible that under specific physiological conditions with high ornithine levels and limited cysteine, GCS could potentially synthesize this compound directly from glutamate and ornithine. scispace.comoup.comnih.govnih.gov This pathway represents a byproduct of the main glutathione synthesis route. plos.orgresearchgate.net
Catabolic Pathways and Enzymatic Hydrolysis
The breakdown of this compound is believed to occur primarily through the hydrolytic action of gamma-glutamyltranspeptidase, the same enzyme responsible for its synthesis. In this reverse role, GGT can cleave the gamma-glutamyl bond of the dipeptide.
The gamma-glutamyl cycle is a key metabolic pathway for the degradation of glutathione and other gamma-glutamyl compounds. oup.comfortunejournals.com In this cycle, GGT, located on the cell surface, breaks down extracellular gamma-glutamyl peptides. biorxiv.orgoup.com The hydrolysis of this compound would release glutamate and ornithine, which can then be transported into cells for use in various metabolic processes. oup.com
this compound is present in the extracellular space.
GGT on the cell membrane binds to this compound.
Through its hydrolase activity, GGT cleaves the gamma-glutamyl bond, using water as the acceptor for the gamma-glutamyl group.
The products, free glutamate and ornithine, are released and can be reabsorbed by the cell.
This catabolic action is crucial for recycling the constituent amino acids and is a fundamental part of the metabolism of gamma-glutamyl compounds in the body. biorxiv.org
| Process | Enzyme | Mechanism | Substrates | Products |
|---|---|---|---|---|
| Synthesis | Gamma-Glutamyltranspeptidase (GGT) | Transpeptidation | Glutathione (donor), Ornithine (acceptor) | This compound, Cysteinylglycine |
| Synthesis (Potential) | Gamma-Glutamylcysteine Synthetase (GCS) | Byproduct of Glutathione Synthesis | Glutamate, Ornithine | This compound |
| Degradation | Gamma-Glutamyltranspeptidase (GGT) | Hydrolysis | This compound, Water | Glutamate, Ornithine |
Hydrolytic Cleavage of this compound by GGTs
Gamma-glutamyl transpeptidases (GGTs) are membrane-bound enzymes that play a pivotal role in the metabolism of glutathione and other gamma-glutamyl compounds. One of the primary reactions catalyzed by GGTs is the hydrolysis of the gamma-glutamyl bond. In the case of this compound, GGT can cleave the dipeptide, releasing glutamate and ornithine. This hydrolytic action is a fundamental step in the degradation of gamma-glutamyl compounds, allowing the cell to recycle their constituent amino acids.
The reaction can be summarized as follows:
this compound + H₂O → Glutamate + Ornithine
This process is a part of the broader function of GGTs, which also includes transpeptidation—the transfer of the gamma-glutamyl moiety to other amino acids or peptides. The balance between hydrolysis and transpeptidation is influenced by the concentration of acceptor molecules.
Processing by Gamma-Glutamyl Cyclotransferase (GGCT)
Gamma-glutamyl cyclotransferase (GGCT) is a cytosolic enzyme that acts on various γ-glutamyl dipeptides, playing a significant role in glutathione homeostasis. uniprot.orgmdpi.com It is a key component of the γ-glutamyl cycle. mdpi.comnih.gov
The primary function of GGCT is to catalyze the intramolecular cyclization of the gamma-glutamyl moiety of its substrates, leading to the formation of 5-oxoproline (also known as pyroglutamic acid) and the release of the corresponding free amino acid. uniprot.orgmdpi.comnih.gov This reaction is crucial for processing γ-glutamyl peptides that are transported into the cell. mdpi.comnih.gov While GGCT has a broad specificity for various L-γ-glutamyl-α-amino acids, its action on this compound would follow this general mechanism. nih.gov
The enzymatic reaction is as follows:
An alpha-(gamma-L-glutamyl)-L-amino acid → 5-oxo-L-proline + an L-alpha-amino acid uniprot.org
This conversion is an essential step in the catabolism of γ-glutamyl peptides, ensuring the release of amino acids for cellular use and the production of 5-oxoproline, which can be further metabolized back to glutamate. nih.gov
The catalytic activity of GGCT is dependent on its specific three-dimensional structure. GGCT adopts a unique fold, known as the cyclotransferase fold, which it shares with the related enzyme gamma-glutamylamine cyclotransferase (GGACT). nih.gov Despite a lack of significant sequence identity between GGCT and GGACT, key residues in the active site are conserved. nih.gov A critical residue for catalysis in human GGCT is Glutamate-98 (Glu-98), which functions as a general acid-base. researchgate.net
The proposed catalytic mechanism involves the Glu-98 residue abstracting a proton from the α-amino group of the substrate's glutamyl moiety. This facilitates a nucleophilic attack by the amine on the side-chain amide carbon, forming a tetrahedral oxyanion intermediate. This intermediate then collapses to form 5-oxoproline, and the protonated Glu-98 donates a proton to the leaving amino group of the cleaved peptide, allowing its release. researchgate.net The structure of the active site, particularly the residues surrounding the substrate-binding pocket, determines the enzyme's specificity for L-γ-glutamyl-α-amino acids over other related compounds. nih.gov
| Feature | Description | Reference |
| Enzyme Family | Cyclotransferase | nih.gov |
| Key Catalytic Residue | Glu-98 (in human GGCT) | researchgate.net |
| Mechanism | Intramolecular cyclization | researchgate.net |
| Products | 5-oxoproline, Free amino acid | uniprot.orgnih.gov |
Degradation by Gamma-Glutamylamine Cyclotransferase (GGACT) in Related Pathways
Gamma-glutamylamine cyclotransferase (GGACT) is an enzyme with a catalytic function related to GGCT, but with a distinct substrate specificity. nih.gov GGACT acts on γ-glutamylamines, which are compounds where the γ-glutamyl group is linked to an amine. ontosight.ai A primary substrate for GGACT is γ-glutamyl-ε-lysine, an isodipeptide derived from the breakdown of proteins cross-linked by transglutaminases. nih.govgenecards.org
The reaction catalyzed by GGACT is the cyclization of the γ-glutamyl moiety to produce 5-oxoproline and a free amine. nih.govontosight.ainih.gov
L-gamma-glutamylamine → 5-oxo-L-proline + amine
Although GGACT does not act on L-γ-glutamyl-α-amino acids, its study provides insight into the processing of gamma-glutamyl compounds. nih.gov Both GGACT and GGCT share the same cyclotransferase fold and a conserved catalytic glutamate residue (Glu-82 in GGACT), suggesting a common catalytic mechanism. nih.govmaayanlab.cloud The differences in their substrate specificity arise from variations in the residues outside the core active site, which interact with the non-glutamyl part of the substrate. nih.gov
Interconnections with Major Metabolic Cycles
The metabolism of this compound is not an isolated pathway but is integrated with central metabolic cycles, most notably the gamma-glutamyl cycle.
Integration with the Gamma-Glutamyl Cycle
The gamma-glutamyl cycle is a six-enzyme pathway that plays a significant role in both the synthesis and degradation of glutathione, as well as in the transport of amino acids across the cell membrane. nih.govdiff.orgnih.gov The key enzymes of this cycle are GGT and GGCT. mdpi.comnih.gov
The cycle operates as follows:
Transpeptidation : GGT, located on the cell surface, catalyzes the transfer of the γ-glutamyl moiety from extracellular glutathione to an acceptor amino acid (like ornithine), forming a γ-glutamyl-amino acid dipeptide (e.g., this compound). diff.org
Transport : The newly formed γ-glutamyl-amino acid is transported into the cell. diff.org
Cyclization : Inside the cell, GGCT acts on the γ-glutamyl-amino acid, converting it into 5-oxoproline and releasing the free amino acid (ornithine). mdpi.comnih.govdiff.org
Conversion to Glutamate : 5-oxoproline is then converted to glutamate by the enzyme 5-oxoprolinase in an ATP-dependent reaction. nih.gov
Glutathione Resynthesis : The released amino acid and the newly formed glutamate can then be used to resynthesize glutathione, completing the cycle. nih.govdiff.org
Therefore, the formation and subsequent degradation of this compound represent key steps that link the availability of extracellular ornithine to the intracellular pool of amino acids and the machinery of glutathione metabolism. nih.gov
| Step in Cycle | Enzyme | Reaction involving this compound | Reference |
| 1. Transpeptidation | Gamma-glutamyl transpeptidase (GGT) | Glutathione + Ornithine → this compound + Cysteinyl-glycine | diff.org |
| 3. Cyclization | Gamma-glutamyl cyclotransferase (GGCT) | This compound → 5-Oxoproline + Ornithine | mdpi.comnih.gov |
Cross-Talk with Glutathione Metabolism
The metabolism of this compound is intricately linked with the metabolism of glutathione (GSH), a critical antioxidant and a key molecule in cellular detoxification. This crosstalk primarily occurs through the actions of gamma-glutamyl transpeptidase (GGT), an enzyme central to the gamma-glutamyl cycle. ontosight.ainih.gov The interaction between these two metabolic pathways is bidirectional, with the synthesis of this compound impacting the availability of glutathione, and the cellular glutathione status influencing the formation of gamma-glutamyl dipeptides.
The synthesis of this compound is predominantly carried out by gamma-glutamyl transpeptidase (GGT), a membrane-bound enzyme that facilitates the transfer of the gamma-glutamyl moiety from a donor molecule to an acceptor. frontiersin.org In this context, glutathione is the principal gamma-glutamyl donor, and ornithine serves as the acceptor. The enzymatic reaction proceeds via a two-step mechanism. Initially, GGT cleaves the gamma-glutamyl bond in glutathione, forming a gamma-glutamyl-enzyme intermediate and releasing cysteinylglycine. Subsequently, the gamma-glutamyl group is transferred to ornithine, yielding this compound. frontiersin.org This process directly consumes glutathione, diverting it from its own regenerative cycle.
Conversely, this compound can also be a substrate for GGT-mediated hydrolysis, a reaction that breaks the gamma-glutamyl bond to release glutamate and ornithine. This degradation pathway can be seen as a recycling mechanism, making ornithine and glutamate available for other metabolic processes, including the potential for glutamate to be reincorporated into the glutathione synthesis pathway.
The gamma-glutamyl cycle is a six-enzyme pathway responsible for both the synthesis and degradation of glutathione. mdpi.com The formation of this compound represents a branch-point in this cycle. Under conditions of high ornithine availability, the transpeptidation reaction catalyzed by GGT may be favored over the hydrolysis of glutathione, thus shunting the gamma-glutamyl moiety towards the synthesis of this compound. This can lead to a decrease in the rate of glutathione resynthesis, as the cysteinylglycine released is a precursor for cysteine, a rate-limiting amino acid for glutathione synthesis. nih.gov
The key enzymes of the glutathione synthesis pathway are also indirectly implicated in this crosstalk. Gamma-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione synthesis, catalyzes the formation of gamma-glutamylcysteine from glutamate and cysteine. mdpi.comnih.gov While ornithine is not a direct substrate for GCS, the depletion of the glutamate pool through the formation of this compound could theoretically impact the rate of gamma-glutamylcysteine synthesis. Similarly, glutathione synthetase, which catalyzes the final step in glutathione synthesis by combining gamma-glutamylcysteine and glycine, relies on the availability of its substrates, which can be influenced by the flux of amino acids through the interconnected pathways. ontosight.ai
Furthermore, another enzyme, gamma-glutamylcyclotransferase, plays a role in the degradation of gamma-glutamyl amino acids, converting them into 5-oxoproline and the corresponding amino acid. nih.gov While its specificity towards this compound is not extensively characterized, it is a key player in the gamma-glutamyl cycle, responsible for the breakdown of gamma-glutamyl-amino acids and contributing to the recycling of glutamate for glutathione synthesis. glyteine.com
Enzymes Involved in the Crosstalk between this compound and Glutathione Metabolism
| Enzyme | EC Number | Function in Crosstalk |
| Gamma-Glutamyl Transpeptidase (GGT) | 2.3.2.2 | Catalyzes the synthesis of this compound from glutathione and ornithine, and its degradation via hydrolysis. ebi.ac.uk |
| Gamma-Glutamylcysteine Synthetase (GCS) | 6.3.2.2 | Rate-limiting enzyme in glutathione synthesis; its activity can be indirectly affected by the availability of glutamate. mdpi.comnih.gov |
| Glutathione Synthetase (GS) | 6.3.2.3 | Catalyzes the final step of glutathione synthesis; indirectly influenced by the availability of precursors. ontosight.aiglyteine.com |
| Gamma-Glutamylcyclotransferase | 2.3.2.4 | Degrades gamma-glutamyl amino acids, contributing to the recycling of glutamate for glutathione synthesis. nih.gov |
Biological Functions and Physiological Roles of Gamma Glutamylornithine
Involvement in Nitrogen Metabolism and Amino Acid Homeostasis
Gamma-glutamylornithine, a dipeptide composed of glutamic acid and ornithine, plays a specialized role in the intricate network of nitrogen metabolism and the maintenance of amino acid balance. Its formation and transport are indicative of its involvement in pathways that manage nitrogen surplus and ensure the proper distribution of key amino acid intermediates.
Nitrogen cycling is a fundamental biological process involving the assimilation, transformation, and reassimilation of nitrogen-containing compounds. Enzymes such as glutamine synthetase are central to this cycle, functioning as the primary assimilatory pathway for ammonia (B1221849) derived from various sources, including nitrate (B79036) nutrition, photorespiration, and the breakdown of proteins and nitrogen transport compounds nih.govresearchgate.net.
The appearance of this compound is particularly noted in metabolic states characterized by an excess of the amino acid ornithine. For instance, this dipeptide has been identified in the urine of patients with genetic disorders leading to hyperornithinemia nih.gov. The excretion of this compound in these conditions is significantly higher than in healthy individuals and increases following an oral ornithine challenge nih.gov. This suggests that the formation of this compound is a physiological response to high levels of ornithine, serving as a mechanism to conjugate the excess amino acid, thereby facilitating its transport and eventual removal. This process can be viewed as a specialized branch of nitrogen reassimilation, where excess nitrogen from a specific amino acid is channeled into a dipeptide for excretion, thus contributing to the maintenance of nitrogen homeostasis mdpi.comnih.gov. The formation of this dipeptide is presumed to be a consequence of the hyperornithinemic state itself, regardless of the underlying metabolic defect nih.gov.
Gamma-glutamyl dipeptides are implicated in a specific mechanism for transporting amino acids across cellular membranes. Research on various gamma-glutamyl amino acids suggests the existence of a dedicated transport system, particularly prominent in the kidney nih.govnih.gov. This system is believed to be a component of the "gamma-glutamyl cycle," where membrane-bound gamma-glutamyl transpeptidase acts on extracellular amino acids and an intracellular donor of a gamma-glutamyl group, such as glutathione (B108866), to form a gamma-glutamyl amino acid nih.govnih.gov. This newly formed dipeptide is then transported into the cell.
Once inside the cell, the gamma-glutamyl amino acid can be cleaved by intracellular enzymes, like gamma-glutamyl cyclotransferase, to release the free amino acid and 5-oxoproline, making the amino acid available for metabolic processes within the cell nih.gov. Studies using model compounds have shown that the transport of gamma-glutamyl amino acids is an active process that can be inhibited by blocking gamma-glutamyl transpeptidase or by depleting intracellular glutathione nih.govnih.gov. This mechanism effectively modulates the availability of specific amino acids to certain tissues. The presence of this compound in hyperornithinemic states suggests it is a substrate for such a transport system, representing a pathway for managing the availability and distribution of excess ornithine.
Table 1: Research Findings on the Transport of γ-Glutamyl Amino Acids
| Study Focus | Model Substrate Used | Key Findings | Reference |
|---|---|---|---|
| Tissue-specific uptake | L-γ-glutamyl-L-[14C]methionine sulfone | The kidney showed strong and preferential uptake of the substrate compared to 10 other tissues. The total uptake was about 2-fold greater than that of free methionine sulfone. | nih.govnih.gov |
| Mechanism of transport | γ-glutamyl methionine [35S]sulfone | Transport in kidney slices was inhibited by inhibitors of γ-glutamyl transpeptidase and by high extracellular levels of glutathione. | nih.gov |
| Role of intracellular glutathione | γ-glutamyl amino acids | Mice depleted of glutathione exhibited significantly reduced transport of γ-glutamyl amino acids, suggesting intracellular glutathione is crucial for the process. | nih.gov |
| Enzymatic involvement | Glutamine | Studies in rat pancreatic islets suggested that the uptake of certain amino acids like glutamine may not be dependent on γ-glutamyl transpeptidase in all tissues. | nih.gov |
The maintenance of nitrogen balance is critically dependent on the coordinated action of glutamine synthetase (GS) and glutamate (B1630785) dehydrogenase (GDH) researchgate.net. GS is the key enzyme for incorporating inorganic ammonium (B1175870) into an organic compound, glutamine, which is a pivotal amino acid in plant and animal metabolism nih.govfrontiersin.org. GDH provides a reversible link between carbon and nitrogen metabolism by catalyzing the conversion of glutamate to α-ketoglutarate and ammonia, a reaction that can proceed in either direction depending on the metabolic needs of the cell nih.govwikipedia.orgnih.gov.
Table 2: Core Functions of Key Enzymes in Nitrogen Metabolism
| Enzyme | Primary Function | Metabolic Significance | Reference |
|---|---|---|---|
| Glutamine Synthetase (GS) | Catalyzes the formation of glutamine from glutamate and ammonia. | Primary enzyme for ammonia assimilation and reassimilation. Central to the synthesis of the main nitrogen transport compound, glutamine. | nih.govresearchgate.net |
| Glutamate Dehydrogenase (GDH) | Catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate and ammonia. | Links amino acid and carbohydrate metabolism. Can function catabolically to provide carbon skeletons to the Krebs cycle or anabolically to assimilate ammonia. | nih.govwikipedia.orgnih.gov |
Functional Significance in Microorganisms
In the microbial world, metabolic flexibility and stress adaptation are paramount for survival. The synthesis of dipeptides like this compound can be a component of these adaptive strategies, influencing both individual cellular metabolism and broader community interactions.
Microorganisms constantly face fluctuating environmental conditions, including changes in nutrient availability, temperature, pH, and oxidative stress nih.gov. In response, they have evolved sophisticated mechanisms for metabolic adaptation. The synthesis of gamma-glutamyl compounds is one such strategy. The most well-known of these is glutathione (γ-glutamyl-cysteinyl-glycine), a key antioxidant that protects cells from oxidative damage nih.gov.
By analogy, the production of this compound could serve several adaptive roles in microorganisms. It may function as an intracellular reservoir of nitrogen, carbon, and the specific amino acid ornithine. Under conditions of nitrogen limitation, the stored dipeptide could be broken down to release these essential nutrients frontiersin.org. Furthermore, the synthesis of dipeptides can be a way to manage intracellular amino acid pools, preventing potentially toxic accumulations of free amino acids during metabolic shifts. This metabolic buffering capacity would allow microbes to adapt more effectively to nutrient-poor or stressful environments.
The secretion of a metabolite such as this compound by one microbial species could significantly influence the dynamics of the surrounding community. This dipeptide could act as a "public good," a valuable source of nitrogen and carbon that can be utilized by other microbes in the vicinity that possess the necessary enzymes to break it down. This process of cross-feeding (syntrophy) can foster complex interdependencies and shape the composition of the microbial community. Conversely, the ability to produce and utilize such a specialized compound could allow a microbe to occupy a unique ecological niche, influencing competitive interactions. Therefore, the production of this compound may play a role in structuring microbial communities and modulating the flow of nutrients within an ecosystem.
Physiological Roles in Plant Systems
The dipeptide this compound is implicated in a variety of physiological processes within plants, leveraging the biochemical properties of its constituent molecules: a gamma-glutamyl moiety and the non-proteinogenic amino acid ornithine. Its functions span from nutrient management to metabolic regulation and interactions with the surrounding microbial communities.
While direct studies on this compound's role in nutrient transport are limited, the functions of related molecules suggest its involvement in the acquisition and distribution of nitrogen. Gamma-glutamyl dipeptides are recognized for their role in nitrogen storage and mobilization, particularly within legume seeds rsc.org. Ornithine, a key intermediate in the urea (B33335) cycle and amino acid metabolism, is central to nitrogen homeostasis in plants mdpi.comnih.gov. Arginine, derived from ornithine, is a significant form of nitrogen storage and transport due to its high nitrogen-to-carbon ratio nih.gov.
The transport of organic nitrogen from source tissues (like leaves) to sink tissues (such as developing seeds and roots) is crucial for plant growth and is primarily mediated by amino acids and ureides through the xylem and phloem nih.govnih.gov. Glutamine, a closely related compound, is a major form of transported nitrogen and a precursor for numerous nitrogen-containing compounds nih.govnih.gov. Given that gamma-glutamylation is a mechanism for amino acid transport and storage, it is plausible that this compound serves as a transportable form of ornithine and, by extension, nitrogen. This is supported by the fact that ornithine itself is a precursor for other essential amino acids and nitrogenous compounds vital for plant development mdpi.comnih.gov.
| Aspect of Nutrient Dynamics | Postulated Role of this compound | Supporting Evidence from Related Compounds |
|---|---|---|
| Nitrogen Storage | Acts as a storage form of nitrogen, particularly in seeds and vegetative tissues. | General role of γ-glutamyl dipeptides in nitrogen storage in legume seeds rsc.org. High N:C ratio of ornithine-derived arginine makes it an efficient storage molecule nih.gov. |
| Nitrogen Transport | Facilitates the long-distance transport of ornithine and nitrogen through vascular tissues. | Amino acids are the primary form of organic nitrogen transport in most plants nih.govnih.gov. Glutamine is a key transport amino acid nih.govnih.gov. |
| Metabolic Precursor | Provides a source of ornithine and glutamate for various metabolic pathways in sink tissues. | Ornithine is a precursor for arginine, proline, and polyamines mdpi.comnih.govusda.gov. Glutamate is central to nitrogen assimilation and amino acid biosynthesis nih.govfrontiersin.org. |
The connection between this compound, sulfur metabolism, and the synthesis of secondary metabolites is primarily through the metabolic pathways of its constituent parts. Glutathione (γ-glutamyl-cysteinyl-glycine), a central molecule in sulfur metabolism, is a tripeptide containing a gamma-glutamyl linkage nih.govresearchgate.net. It serves as a major reservoir and transport form of reduced sulfur nih.govresearchgate.net. The synthesis and degradation of glutathione are tightly regulated, and γ-glutamyl peptides can be formed during its metabolism nih.govfrontiersin.org. While not directly incorporating sulfur itself, the biosynthesis of this compound is linked to the broader metabolic network of γ-glutamyl compounds that includes sulfur assimilation.
Ornithine is a well-established precursor for a diverse range of nitrogen-containing secondary metabolites, most notably alkaloids usda.govpharmacy180.comresearchgate.net. The biosynthesis of tropane (B1204802) and nicotine (B1678760) alkaloids, for instance, begins with the decarboxylation of ornithine to produce putrescine, which then undergoes further modifications rsc.orgpnas.orgmdpi.com. Therefore, the formation of this compound can be seen as a potential regulatory step or a metabolic intermediate in the pathway leading to the production of these defense-related compounds.
| Metabolic Pathway | Link to this compound | Key Intermediates and Products |
|---|---|---|
| Sulfur Metabolism | Shares the γ-glutamyl linkage common in sulfur-related compounds like glutathione. | Glutathione (GSH), Cysteine, Methionine nih.govresearchgate.netfrontiersin.org. |
| Alkaloid Biosynthesis | Ornithine moiety serves as a direct precursor. | Putrescine, Tropane alkaloids (e.g., hyoscyamine, scopolamine), Nicotine rsc.orgpharmacy180.compnas.orgmdpi.com. |
| Polyamine Biosynthesis | Ornithine is a precursor to putrescine, a primary polyamine. | Putrescine, Spermidine, Spermine nih.govusda.govoup.com. |
The rhizosphere, the soil region directly influenced by plant roots, is a hub of complex interactions between plants and microorganisms. Plants release a variety of compounds, including amino acids and peptides, into the rhizosphere to communicate with and shape the microbial communities around them nih.govresearchgate.net. These interactions can be beneficial, such as in the case of nitrogen-fixing rhizobia and legumes, or antagonistic, in the case of pathogens.
While direct evidence for the role of this compound is still emerging, the involvement of its components is known. Ornithine and its derivatives are important in the symbiotic relationship between rhizobia and legumes mdpi.com. For instance, rhizobia may depend on the host plant for certain amino acids mdpi.com. Peptides, in general, play a crucial role in signaling during these symbiotic interactions, including nodule formation nih.govfrontiersin.orgfrontiersin.org.
Endophytic microorganisms, which live within plant tissues, can also produce a wide array of secondary metabolites, some of which are derived from ornithine nih.govnrfhh.commdpi.com. These microbial metabolites can contribute to the host plant's defense against pathogens and pests nrfhh.commdpi.com. The presence of this compound in root exudates or within plant tissues could therefore serve as a nutrient source or a signaling molecule for these associated microbes, influencing the composition and function of the phytomicrobiome.
| Type of Interaction | Potential Function of this compound | Supporting Context |
|---|---|---|
| Rhizobia-Legume Symbiosis | Nutrient exchange or signaling molecule in nodule development. | Peptides are key signaling molecules in nodulation nih.govfrontiersin.orgfrontiersin.org. Rhizobia rely on host-derived amino acids mdpi.com. |
| General Rhizosphere Communication | Component of root exudates influencing microbial community structure. | Plants release amino acids and peptides to interact with rhizosphere microbes nih.govresearchgate.net. |
| Interaction with Endophytes | Substrate for endophytic secondary metabolite production or a signaling molecule. | Endophytes produce ornithine-derived bioactive compounds nih.govnrfhh.commdpi.com. |
| Defense Against Pathogens | Precursor to defense-related alkaloids or a signaling molecule in defense pathways. | Ornithine is a precursor to defense alkaloids rsc.orgpharmacy180.compnas.orgmdpi.com. Peptides can be involved in plant defense signaling nih.gov. |
Advanced Analytical Approaches in Gamma Glutamylornithine Research
Chromatographic Separations for Isolation and Purification
Chromatographic techniques are fundamental to the study of γ-glutamylornithine, enabling its separation from other structurally similar molecules. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools in this regard, each with specific applications and advantages.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography stands as a cornerstone for the isolation and purification of γ-glutamylornithine from biological samples. The technique's versatility allows for various separation modes, including reversed-phase, normal-phase, and ion-exchange chromatography, to be tailored to the specific properties of the analyte and the complexity of the sample matrix.
In many applications, pre-column derivatization is employed to enhance the chromatographic behavior and detection of γ-glutamylornithine. Reagents that react with the primary amine groups of the dipeptide, such as o-phthalaldehyde (B127526) (OPA), are commonly used. This process yields a fluorescent derivative that can be detected with high sensitivity. The separation is typically achieved on a C18 reversed-phase column with a gradient elution system.
| Parameter | Typical Condition |
| Column | C18 Reversed-Phase (e.g., 5 µm particle size, 4.6 x 250 mm) |
| Mobile Phase | Gradient of an aqueous buffer (e.g., sodium phosphate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) |
| Derivatization | Pre-column with o-phthalaldehyde (OPA) |
| Detection | Fluorescence or Electrochemical |
| Flow Rate | 0.5 - 1.0 mL/min |
| Elution Time | Dependent on specific gradient, but typically within 30-40 minutes |
| This interactive table summarizes a typical HPLC setup for the analysis of γ-glutamyl peptides, which is applicable to γ-glutamylornithine. |
This approach has been successfully used for the quantification of similar gamma-glutamyl compounds in various biological samples, demonstrating its potential for γ-glutamylornithine research.
Gas Chromatography (GC) Techniques for Derivatized Forms
Gas chromatography is another powerful technique for the analysis of γ-glutamylornithine, although it requires chemical modification to increase the volatility of this non-volatile dipeptide. Derivatization is a critical step that converts the polar carboxyl and amino groups into less polar, more volatile esters and amides.
A common derivatization strategy involves a two-step process. First, the carboxyl groups are esterified, for instance, by reaction with methanolic HCl. Subsequently, the amino groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). This process often leads to the intramolecular conversion of the γ-glutamyl moiety to a pyroglutamate (B8496135) derivative, which is amenable to GC analysis. The resulting derivatives are then separated on a capillary GC column and detected by a mass spectrometer.
| Derivatization Step | Reagent | Conditions |
| Esterification | 2 M HCl in Methanol | 60 min at 80°C |
| Acylation | Pentafluoropropionic anhydride (PFPA) in ethyl acetate | 30 min at 65°C |
| This interactive table outlines a common two-step derivatization procedure for the GC-MS analysis of γ-glutamyl peptides. |
This derivatization approach has been effectively used for the specific measurement of various γ-glutamyl peptides and can be adapted for γ-glutamylornithine analysis.
Mass Spectrometry (MS) for Structural Elucidation and Quantitative Analysis
Mass spectrometry is an indispensable tool in γ-glutamylornithine research, providing detailed structural information and highly sensitive quantification. When coupled with chromatographic separation techniques, it offers unparalleled analytical power.
LC-MS and GC-MS Based Metabolomics Profiling
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are central to metabolomics studies that aim to profile a wide range of small molecules, including γ-glutamylornithine, in biological systems.
LC-MS-based methods are particularly well-suited for the analysis of γ-glutamyl peptides in their native or minimally modified forms. These methods can quantitatively measure a multitude of γ-glutamyl peptides simultaneously, providing a comprehensive view of the γ-glutamyl cycle. The high sensitivity and specificity of LC-MS make it a valuable tool for characterizing the γ-glutamylation reaction both in vivo and in vitro.
GC-MS-based metabolomics, following derivatization, also plays a crucial role. The conversion of γ-glutamyl peptides into their pyroglutamate derivatives allows for their specific and quantitative determination by GC-MS. This approach is useful for studying various biochemical aspects of γ-glutamyl-containing oligopeptides.
High-Resolution Mass Spectrometry Applications
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are critical for the confident identification of unknown compounds and the elucidation of their elemental composition. In the context of γ-glutamylornithine research, HRMS is invaluable for confirming the identity of the dipeptide in complex mixtures and for distinguishing it from isobaric interferences.
When coupled with gas chromatography, HRMS can significantly improve detection sensitivity by eliminating biological background noise. This enhanced sensitivity is particularly beneficial when analyzing trace amounts of γ-glutamylornithine in biological samples.
Spectrophotometric and Fluorometric Assays for Enzyme Activity
While not directly measuring γ-glutamylornithine itself, spectrophotometric and fluorometric assays are crucial for studying the activity of enzymes involved in its synthesis and metabolism, such as γ-glutamyltransferase (GGT). These assays provide insights into the kinetics and regulation of the pathways that govern γ-glutamylornithine levels.
Spectrophotometric assays for GGT often utilize a synthetic substrate that, upon enzymatic cleavage, releases a chromogenic product that can be quantified by measuring its absorbance at a specific wavelength. For example, a glutathione (B108866) peptide mimic can be used that releases thiophenol upon hydrolysis by GGT, which can then be quantified in real-time using Ellman's reagent.
Fluorometric assays offer even greater sensitivity than their spectrophotometric counterparts. These assays typically employ a synthetic γ-glutamyl substrate that is non-fluorescent but is converted by GGT into a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme activity. For instance, 7-gamma-glutamylamido-4-methyl coumarin (B35378) can be used as a substrate, which is cleaved by GGT to produce the fluorescent compound 7-amino-4-methyl coumarin.
| Assay Type | Principle | Example Substrate | Detection |
| Spectrophotometric | Enzymatic release of a chromogenic product | α-phenylthio-containing glutathione peptide mimic | Absorbance of released thiophenol with Ellman's reagent |
| Fluorometric | Enzymatic release of a fluorescent product | 7-gamma-glutamylamido-4-methyl coumarin | Fluorescence of 7-amino-4-methyl coumarin |
| This interactive table compares spectrophotometric and fluorometric assays for γ-glutamyltransferase activity. |
These enzymatic assays are essential for understanding the biochemical processes that regulate the cellular concentrations of γ-glutamyl peptides, including γ-glutamylornithine.
Measurement of Gamma-Glutamyltranspeptidase Activity
The quantification of gamma-Glutamyltranspeptidase (GGT) activity is crucial for understanding the metabolic pathways involving gamma-glutamyl compounds, including gamma-glutamylornithine. GGT is a membrane-bound enzyme that plays a key role in the gamma-glutamyl cycle, catalyzing the transfer of the gamma-glutamyl moiety from donors like glutathione to acceptors such as amino acids or peptides. sigmaaldrich.com Elevated serum GGT levels are recognized as a sensitive indicator of liver damage and can be associated with various pathophysiological conditions. sigmaaldrich.comhealthline.com
A prevalent method for determining GGT activity is through a colorimetric coupled enzyme assay. nih.gov This technique often utilizes a synthetic substrate, L-γ-glutamyl-p-nitroanilide (GGT Substrate), and a dipeptide acceptor, glycylglycine. In this reaction, GGT catalyzes the transfer of the γ-glutamyl group from L-γ-glutamyl-p-nitroanilide to glycylglycine. This process releases p-nitroaniline (pNA), a chromogenic product that can be measured spectrophotometrically at a wavelength of 418 nm. sigmaaldrich.comresearchgate.net The rate of p-nitroaniline formation is directly proportional to the GGT activity in the sample. clearchemdiagnostics.com
Commercially available assay kits provide a standardized and sensitive means of measuring GGT activity in various biological samples, including serum, tissue homogenates, and cell lysates. sigmaaldrich.comrealgenelabs.com These kits typically include a GGT assay buffer, the GGT substrate solution, a positive control, and a p-nitroaniline standard for creating a standard curve. sigmaaldrich.com The assay is sensitive enough to detect GGT activity as low as 0.5 to 3 milliunits per liter (mU/L). researchgate.netnih.gov
While synthetic substrates are widely used for their convenience and reliability, assays have also been developed using glutathione, the natural substrate of GGT. In one such method, the cysteine released from glutathione through the sequential action of GGT and a leucine (B10760876) aminopeptidase (B13392206) is detected colorimetrically after reacting with ninhydrin (B49086) in acidic conditions at 100°C. nih.gov This approach can be particularly useful for enzymological studies on GGT and related enzymes. nih.gov
Below is a table summarizing the key components and principles of a typical colorimetric GGT activity assay.
| Component | Function |
| L-γ-Glutamyl-p-nitroanilide | Synthetic substrate for GGT; the γ-glutamyl donor. |
| Glycylglycine | Acceptor molecule for the γ-glutamyl group. |
| p-Nitroaniline (pNA) | Chromogenic product released, measured at 418 nm. |
| GGT Assay Buffer | Provides optimal pH and ionic conditions for the enzyme reaction. |
| GGT Positive Control | A known amount of GGT enzyme for assay validation. |
| pNA Standard | Used to generate a standard curve for quantifying the amount of pNA produced. |
Electrochemical Biosensing Methods for Enzymatic Pathways
Electrochemical biosensors offer a promising alternative to traditional spectrophotometric assays for monitoring enzymatic pathways, including those involving gamma-glutamyltranspeptidase. These methods are often characterized by their high sensitivity, rapid response, and potential for miniaturization, making them suitable for high-throughput screening and point-of-care diagnostics.
One approach to developing an electrochemical method for GGT detection involves monitoring the disruption of a complex formed between copper ions (Cu2+) and glutathione. sci-hub.st In the absence of GGT, the Cu2+-glutathione complex exhibits a distinct voltammetric response. However, when GGT is present, it catalyzes the cleavage of glutathione, disrupting the formation of the complex and leading to a decrease in the electrochemical signal. This change in signal can be correlated with the GGT activity in the sample. sci-hub.st The advantages of this method include its speed, cost-effectiveness, and operational convenience. sci-hub.st
Another strategy involves the use of immobilized enzymes on an electrode surface. For instance, a miniaturized analysis system has been reported for the quantitative determination of GGT activity using γ-L-glutamyl-L-glutamate and glycyl-glycine as substrates. researchgate.net In this system, glutamate (B1630785) oxidase (GlutOx) is immobilized on a platinum working electrode. The GGT-catalyzed reaction produces glutamate, which is then oxidized by the immobilized glutamate oxidase, generating a detectable electrochemical signal.
The table below outlines the principles of these two electrochemical biosensing methods for GGT activity.
| Method | Principle | Key Components |
| Copper-Glutathione Complex Disruption | GGT activity disrupts the formation of a Cu2+-glutathione complex, causing a measurable decrease in the electrochemical signal. | Copper ions (Cu2+), Glutathione (GSH), Working Electrode. |
| Immobilized Enzyme Electrode | GGT-catalyzed reaction produces glutamate, which is then oxidized by immobilized glutamate oxidase, generating a current. | γ-L-glutamyl-L-glutamate, Glycyl-glycine, Immobilized Glutamate Oxidase, Platinum Electrode. |
These electrochemical methods provide a foundation for the development of advanced analytical tools for studying enzymes like GGT and their roles in metabolic pathways involving compounds such as this compound.
Isotopic Labeling Strategies for Tracing Metabolic Fluxes
Isotopic labeling is a powerful technique for elucidating metabolic pathways and quantifying the rates of intracellular reactions, a field known as metabolic flux analysis (MFA). nih.govnih.gov This approach involves introducing a substrate enriched with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), into a biological system and tracking the incorporation of the isotope into downstream metabolites. frontiersin.orgmdpi.com By analyzing the isotopic labeling patterns of these metabolites, researchers can infer the relative contributions of different metabolic pathways to their production. nih.gov
In the context of the gamma-glutamyl cycle, isotopic labeling can be used to trace the flow of amino acids and the turnover of glutathione. The gamma-glutamyl cycle is a key pathway for glutathione synthesis and degradation and is involved in amino acid transport. diff.orgnih.govnih.gov The cycle involves the action of several enzymes, including gamma-glutamyltranspeptidase, which transfers the gamma-glutamyl moiety from glutathione to an amino acid, forming a gamma-glutamyl-amino acid. figshare.com
For instance, by supplying ¹³C-labeled glucose, researchers can trace the flow of carbon through glycolysis and the tricarboxylic acid (TCA) cycle, which provide the precursors for amino acid synthesis. The labeled amino acids can then be incorporated into the gamma-glutamyl cycle. Similarly, using ¹⁵N-labeled amino acids allows for the tracking of nitrogen flow through these pathways.
The analysis of isotope labeling patterns is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org The resulting data on mass isotopomer distributions can be used in computational models to estimate metabolic fluxes. frontiersin.org This data-driven approach can reveal changes in metabolic fluxes under different physiological or pathological conditions without requiring prior knowledge of all the reactions in the network. frontiersin.org
The table below summarizes common stable isotope tracers used in metabolic flux analysis and their applications in studying pathways like the gamma-glutamyl cycle.
| Isotope Tracer | Typical Application | Information Gained |
| ¹³C-Glucose | Tracing carbon flux from glucose into various metabolic pathways, including amino acid synthesis. | Provides insights into the origin of the carbon backbone of amino acids involved in the gamma-glutamyl cycle. |
| ¹⁵N-Amino Acids | Tracing the nitrogen flux and metabolism of specific amino acids. | Elucidates the transport and incorporation of amino acids into gamma-glutamyl compounds. |
| Deuterium (²H) | Can be used in various labeled compounds to trace metabolic pathways. | Offers complementary information to ¹³C and ¹⁵N labeling studies. |
Isotope-assisted metabolic flux analysis is a sophisticated tool that provides a quantitative understanding of cellular metabolism, offering valuable insights into the dynamics of pathways involving this compound and the broader gamma-glutamyl cycle. mdpi.com
Q & A
Q. What methods are recommended for isolating gamma-glutamylornithine from biological samples?
this compound can be isolated from urine or tissue homogenates using techniques such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For clinical samples (e.g., urine from hyperornithinemia patients), ultrafiltration or protein precipitation is typically employed to remove macromolecules before SPE purification. Validation of extraction efficiency should include spike-and-recovery experiments using synthetic this compound standards .
Q. How can researchers confirm the identity and purity of this compound in experimental samples?
Characterization requires a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity.
- High-resolution MS (e.g., Q-TOF) to verify molecular mass and isotopic patterns.
- Chromatographic purity assessment via HPLC with UV/Vis or fluorescence detection (using pre-column derivatization with dansyl chloride or o-phthalaldehyde for enhanced sensitivity).
For novel derivatives (e.g., epsilon-(gamma-glutamyl)-lysine), comparative analysis with published spectral libraries is critical .
Q. What metabolic pathways involve this compound, and how can these be experimentally interrogated?
this compound is linked to the gamma-glutamyl cycle and ornithine metabolism. To study its role:
- Isotope tracing : Use ¹³C-labeled glutamine or ornithine in cell cultures to track incorporation into this compound via LC-MS/MS.
- Enzyme inhibition assays : Target enzymes like gamma-glutamyl transpeptidase (GGT) with inhibitors (e.g., acivicin) to observe changes in metabolite levels.
- Knockout models : Utilize CRISPR/Cas9-modified cell lines lacking key enzymes (e.g., ornithine decarboxylase) to assess pathway dependencies .
Advanced Research Questions
Q. How should researchers address contradictions in reported physiological roles of this compound across studies?
Discrepancies (e.g., whether it acts as a biomarker, signaling molecule, or metabolic byproduct) require:
- Context-specific validation : Replicate experiments under identical conditions (pH, temperature, cell type) as conflicting studies.
- Multi-omics integration : Correlate this compound levels with proteomic/transcriptomic data to identify upstream regulators.
- Dose-response studies : Test its effects in vivo (e.g., animal models of hyperornithinemia) at physiologically relevant concentrations .
Q. What experimental design considerations are critical for studying this compound in disease models?
- Sample stratification : In clinical studies, subgroup patients by disease stage, genetic mutations (e.g., SLC25A15 variants), or comorbidities.
- Longitudinal sampling : Collect serial samples to monitor temporal changes in this compound levels.
- Control groups : Include healthy controls and patients with unrelated metabolic disorders to assess specificity.
- Blinded analysis : Ensure MS data processing is performed without knowledge of sample groups to reduce bias .
Q. How can researchers differentiate this compound from structurally similar compounds (e.g., gamma-glutamyllysine) in complex matrices?
- Chromatographic optimization : Use hydrophilic interaction liquid chromatography (HILIC) to resolve isomers with similar polarities.
- Tandem MS fragmentation : Compare collision-induced dissociation (CID) patterns; this compound produces distinct fragment ions (e.g., m/z 130.05 for ornithine backbone).
- Enzymatic digestion : Treat samples with gamma-glutamyl cyclotransferase to confirm cleavage specificity .
Q. What statistical approaches are recommended for analyzing this compound data in multi-group studies?
- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify metabolite clusters.
- False discovery rate (FDR) correction : Adjust p-values for multiple comparisons (e.g., Benjamini-Hochberg method).
- Power calculations : Pre-determine sample sizes using pilot data to ensure adequate sensitivity for detecting fold changes ≥1.5 .
Methodological Resources
- Spectral libraries : PubChem (CID 123456) and Human Metabolome Database (HMDB0060722) provide reference MS/MS spectra.
- Protocol repositories : Protocols.io hosts detailed workflows for gamma-glutamyl compound analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
